Evidence 1: Positional Isomerism as a Determinant of Biological Profile
The 4-position substitution on the indazole core (as in 1H-indazol-4-ylthiourea) distinguishes it from other regioisomers frequently used in kinase inhibitor design [1]. While direct head-to-head data for the unsubstituted 1H-indazol-4-ylthiourea is not available, the class-level inference is supported by a structurally related 3-amino-4-phenyl substituted indazole (3-aminoindazole scaffold) which shows potent VEGFR2 inhibition with an IC50 of 3 nM [2]. This contrasts with 1H-indazol-3-amine-based diaryl thioureas (e.g., compound 16a), which demonstrate multi-target RTK inhibition with distinct selectivity profiles [3]. The 4-position attachment alters the vector of the thiourea pharmacophore relative to the kinase hinge, a key determinant of target selectivity [1].
| Evidence Dimension | Kinase Inhibition Potency (IC50) and Binding Mode |
|---|---|
| Target Compound Data | Not available for the unsubstituted core compound; inference drawn from 4-substituted indazole scaffold potential. |
| Comparator Or Baseline | 3-aminoindazole-4-phenyl scaffold (VEGFR2 IC50 = 3 nM) and 1H-indazole-3-amine diaryl thiourea (multi-target RTK inhibition) |
| Quantified Difference | Not quantifiable for target compound; class-level inference indicates distinct target selectivity based on substitution position. |
| Conditions | In vitro kinase inhibition assays; recombinant human VEGFR2 and panel of RTKs. |
Why This Matters
Selecting the correct indazole substitution pattern is essential for replicating or exploring a specific SAR hypothesis, as even regioisomeric variation can lead to loss of on-target activity or gain of off-target liabilities.
- [1] Zhang, J., et al. Indazole derivatives as kinase inhibitors. Expert Opinion on Therapeutic Patents, 2011, 21(5), 725-759. View Source
- [2] PubChem. 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea. Bioactivity Summary. View Source
- [3] Sun, Y., et al. Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors. European Journal of Medicinal Chemistry, 2017, 141, 373-385. View Source
